2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through cyclization reactions. The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient formation of the desired product. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects . The oxazole ring may also play a role in binding to specific receptors or enzymes, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate : Used in chemical derivatization and synthesis of complex molecules .
- 3,5-Bis(trifluoromethyl)benzoic acid : Known for its strong acidity and used in various chemical reactions .
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, methoxy group, and oxazole ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-19-11-8(10(17)18)16-9(20-11)6-3-2-4-7(5-6)12(13,14)15/h2-5H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRAEBPJXQQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.